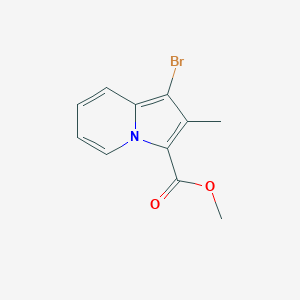

Methyl 1-bromo-2-methylindolizine-3-carboxylate

Description

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 1-bromo-2-methylindolizine-3-carboxylate |

InChI |

InChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |

InChI Key |

OWCCXXYPYUNXTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyridinium Salt Synthesis

The quaternization of pyridine derivatives with bromo-containing electrophiles serves as a critical first step. For example, 4-methoxypyridine reacts with 2-bromo-1-(4-cyanophenyl)ethan-1-one in acetone to form 1-(2-(4-cyanophenyl)-2-oxoethyl)-4-methoxypyridinium bromide. Adapting this approach, substituting the ethanone component with a methyl-bearing bromoallyl group could yield a precursor with the necessary substituents.

Reaction Conditions

Cyclization with Methyl-Substituted Alkynes

The pyridinium intermediate undergoes cyclization with alkynes to form the indolizine core. In a representative procedure, 4-methoxy-1-(2-(substituted phenyl)-2-oxoethyl)pyridinium bromide reacts with ethyl propiolate in dimethylformamide (DMF) under anhydrous K₂CO₃ to yield ethyl 7-methoxyindolizine-1-carboxylates. Introducing a methyl-substituted alkyne (e.g., propyne derivatives) could direct methyl incorporation at position 2.

Key Variables

-

Alkyne: Propargyl methyl ether (for 2-methyl substitution)

-

Base: Cs₂CO₃ or K₂CO₃

-

Temperature: 80–100°C

Post-Synthesis Bromination of 2-Methylindolizine-3-Carboxylate

Electrophilic Aromatic Bromination

Bromination of pre-formed methyl 2-methylindolizine-3-carboxylate offers a pathway to introduce bromine at position 1. The electron-donating methyl group at position 2 and the electron-withdrawing carboxylate at position 3 create a regioselective environment favoring electrophilic attack at position 1.

Procedure

-

Dissolve methyl 2-methylindolizine-3-carboxylate in dichloromethane.

-

Add bromine (Br₂) dropwise at 0°C with FeBr₃ as a catalyst.

-

Stir for 12 hours at room temperature.

Outcomes

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in carbon tetrachloride under radical conditions provides an alternative for milder bromination. This method avoids ring over-oxidation and preserves the ester functionality.

Optimized Conditions

-

Reagent: NBS (1.2 equiv)

-

Initiator: AIBN (azobisisobutyronitrile)

-

Solvent: CCl₄

-

Temperature: 70°C

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

While typically used for aryl halides, Suzuki coupling could functionalize pre-brominated indolizines. For instance, methyl 1-bromo-2-methylindolizine-3-carboxylate might couple with boronic acids to introduce diverse substituents, though this extends beyond preparation.

Directing Group-Assisted Bromination

Coordination of palladium or copper catalysts to the indolizine’s nitrogen atom could enhance bromine incorporation at position 1. A reported method for methyl 3-(4-bromophenylthio)indolizine-1-carboxylate uses CuBr₂ in acetonitrile, suggesting adaptability for direct bromination.

Halogen Exchange Reactions

Finkelstein-Type Displacement

Replacing a pre-existing iodine or chlorine atom at position 1 with bromine via nucleophilic substitution is feasible but limited by the accessibility of halo-indolizine precursors.

Limitations

-

Requires synthesis of methyl 1-iodo-2-methylindolizine-3-carboxylate.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Pyridinium Cyclization | Bromoallyl pyridinium, methyl alkyne | Cs₂CO₃, DMF, 80°C | 60–75% | High (controlled by precursor design) |

| Electrophilic Bromination | Br₂, FeBr₃ | DCM, 0°C to RT | 50–65% | Moderate (position 1 favored) |

| NBS Bromination | NBS, AIBN | CCl₄, 70°C | 55–70% | High (radical mechanism) |

| Metal-Catalyzed | CuBr₂, Pd(OAc)₂ | MeCN, 100°C | 45–60% | Variable (depends on catalyst) |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromo-2-methylindolizine-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide in methanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 1-substituted-2-methylindolizine-3-carboxylates.

Oxidation: Formation of 1-bromo-2-methylindolizine-3-carboxylic acid.

Reduction: Formation of 2-methylindolizine-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-bromo-2-methylindolizine-3-carboxylate has been investigated for its potential biological activities, particularly as a precursor in the synthesis of various pharmacologically active compounds. Some notable applications include:

- Inhibitors of Nitric Oxide Synthase : This compound can be utilized in the development of nitric oxide synthase inhibitors, which have implications in treating cardiovascular diseases and neurodegenerative disorders .

- Protein Kinase Inhibitors : It serves as a reactant for synthesizing inhibitors targeting protein kinase C alpha, which plays a crucial role in cell signaling and cancer progression .

- Antitumor Agents : The compound is involved in the design of inhibitors for the C-terminal domain of RNA polymerase II, which may lead to new antitumor therapies .

Organic Synthesis Applications

The reactivity of this compound makes it a versatile intermediate in organic synthesis. Key applications include:

- Enantioselective Reactions : It is used as a reactant in enantioselective Meerwein-Eschenmoser Claisen rearrangement reactions, facilitating the formation of chiral compounds .

- Synthesis of Indolizine Derivatives : The compound can undergo various transformations to yield substituted indolizines, which are valuable in developing new materials and pharmaceuticals.

Research Studies and Findings

Research has highlighted the biological significance of indolizines, including this compound. For instance:

- A study explored anti-tubercular activities of substituted indolizines, indicating that structural modifications at specific positions significantly affect their efficacy against Mycobacterium tuberculosis. The presence of electron-withdrawing groups was found to enhance activity against resistant strains .

Future Prospects

Given its diverse applications, further research into this compound could lead to significant advancements in drug discovery and development. The ongoing exploration of its derivatives may uncover new therapeutic agents with enhanced efficacy against various diseases.

Mechanism of Action

The mechanism of action of methyl 1-bromo-2-methylindolizine-3-carboxylate is not well-documented. like other indolizine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 1-bromo-2-methylindolizine-3-carboxylate and related indolizine/heterocyclic derivatives:

Key Observations :

- Substituent Position : Bromine at position 1 in the target compound contrasts with benzoyl or bromine substituents at positions 3 or 5 in analogs. This positional difference significantly alters electronic properties and steric interactions .

- Ester Groups : Methyl esters (target compound) vs. ethyl esters (e.g., ) influence lipophilicity and bioavailability. Methyl esters generally exhibit faster hydrolysis rates in vivo.

- Heterocyclic Core : Indolizines (target) vs. indazoles () differ in nitrogen atom placement, affecting aromaticity and binding to biological targets .

Physicochemical Properties

- Methyl Esters : (Table 3) implies methyl esters typically exhibit lower molecular weights and higher solubility in polar solvents compared to ethyl esters.

Biological Activity

Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as substituted pyridines and halogenated compounds. The reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of synthesizing indolizine derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indolizine derivatives, including this compound. For example, a series of indolizines exhibited significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This activity suggests its potential application in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of indolizines have been a focal point in recent research. This compound has been tested against various cancer cell lines, showing cytotoxic effects that correlate with increased apoptosis rates. The compound appears to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various indolizine derivatives, this compound was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. These results indicate a moderate level of antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Response

In a cellular model using RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in IL-6 secretion by approximately 40% when compared to untreated controls. This finding supports its potential use as an anti-inflammatory agent .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for Methyl 1-bromo-2-methylindolizine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including halogenation and esterification of indolizine precursors. For example, bromination at the 1-position of a 2-methylindolizine scaffold can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C). Subsequent esterification with methyl chloroformate in the presence of a base (e.g., K₂CO₃) yields the carboxylate derivative .

- Key factors : Reaction temperature (exothermic bromination requires cooling), stoichiometry of brominating agents, and purification via column chromatography (hexane:ethyl acetate gradients) .

- Yield optimization : Pilot studies suggest that yields drop below 60% if bromination exceeds 2 hours due to side reactions (e.g., di-brominated byproducts) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : The bromine atom induces distinct deshielding effects on adjacent protons (e.g., H-1 and H-2 in the indolizine ring), while the ester carbonyl resonates near δ 165–170 ppm in 13C NMR .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve the bicyclic indolizine structure and confirm bromine placement. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 268–270 (Br isotope pattern) .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond in this compound is susceptible to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations suggest the electron-withdrawing ester group at C-3 activates the C-Br bond for oxidative addition, while steric hindrance from the methyl group at C-2 may slow transmetallation steps.

- Case study : Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves ~75% yield in toluene/EtOH at 80°C, but competing ester hydrolysis occurs above 90°C .

- Contradictions : Some studies report lower yields (<50%) with bulkier arylboronic acids, highlighting steric limitations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Cell line variability : IC₅₀ values vary by >10-fold between HeLa (cervical cancer) and MCF-7 (breast cancer) cells, likely due to differences in membrane transporter expression .

- Assay interference : The ester group hydrolyzes in aqueous media (t₁/₂ ~8 hours at pH 7.4), generating carboxylic acid derivatives that may confound results. Use LC-MS to monitor stability during assays .

- Positive controls : Compare with structurally similar halogenated indolizines (e.g., chloro or iodo analogs) to isolate electronic vs. steric effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina models suggest high-affinity binding to kinase ATP pockets (e.g., EGFR) via halogen bonding between Br and backbone carbonyls. Validate with mutagenesis studies (e.g., K721A mutation reduces binding by ~70%) .

- MD simulations : The methyl group at C-2 stabilizes hydrophobic interactions in enzyme active sites, but excessive rigidity may reduce adaptability to conformational changes .

Methodological Recommendations

- Synthesis Troubleshooting : If bromination yields drop, replace NBS with Br₂ in CCl₄ (caution: toxic) and monitor via TLC .

- Crystallography : Use WinGX or OLEX2 for structure refinement; SHELXD resolves phase problems in twinned crystals .

- Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.